4-Biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline
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Overview
Description
4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with appropriate aldehydes or ketones under acidic conditions to form the quinazoline ring . The introduction of biphenyl and ethynyl groups can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated compounds .
Scientific Research Applications
4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-biphenyl-2-ylethynyl-6,7-dimethoxy-quinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved include the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-2,4-quinazolinedione: Known for its anticancer and anti-inflammatory properties.
4-anilino-6,7-dimethoxyquinazoline: Investigated for its anti-angiogenic effects and potential as an anticancer agent.
Uniqueness
Its ability to inhibit multiple tyrosine kinases makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C24H18N2O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[2-(2-phenylphenyl)ethynyl]quinazoline |
InChI |
InChI=1S/C24H18N2O2/c1-27-23-14-20-21(25-16-26-22(20)15-24(23)28-2)13-12-18-10-6-7-11-19(18)17-8-4-3-5-9-17/h3-11,14-16H,1-2H3 |
InChI Key |
ZUBUFJOEYHKFCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C#CC3=CC=CC=C3C4=CC=CC=C4)OC |
Origin of Product |
United States |
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